ethyl 6-(3,4-difluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-(3,4-difluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N4O5/c1-2-36-26(35)18-13-17-22(29-21-7-3-4-10-31(21)25(17)34)32(14-16-6-5-11-37-16)23(18)30-24(33)15-8-9-19(27)20(28)12-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVBKIYSKPXOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)F)F)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(3,4-difluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on recent studies.
Synthesis and Structural Characteristics
The compound belongs to a class of triazine derivatives that exhibit diverse biological activities. The synthesis typically involves multi-step organic reactions that yield the desired tricyclic structure with specific functional groups conducive to biological activity.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of fluorine substituents and a furan moiety which may enhance its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that triazine compounds can exhibit significant antitumor properties. For instance, compounds structurally similar to ethyl 6-(3,4-difluorobenzoyl)imino derivatives have shown potent activity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of DNA repair pathways and induction of apoptosis in cancer cells.
- Case Studies :
Antimicrobial Activity
Triazine compounds have also been evaluated for their antimicrobial properties against various pathogens.
- Antibacterial Properties : The compound has shown effectiveness against both gram-positive and gram-negative bacteria.
- Antifungal Activity : The antifungal activity of related triazines was tested against Candida albicans, indicating a broad spectrum of antimicrobial action .
Table 1: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Microwave-assisted synthesis to accelerate cyclization steps and improve reaction efficiency .
- Electrochemical methods using mediators like tetrabutylammonium bromide under controlled voltage to enhance selectivity .
- Stepwise functionalization : Introducing the 3,4-difluorobenzoyl and furan-2-ylmethyl groups via nucleophilic substitution or condensation reactions .
Critical parameters : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield (typically 40–75%) .
Q. What analytical techniques are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the triazatricyclo core and furan-methyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~500–550 g/mol based on analogs) and fragmentation patterns .
- X-ray crystallography : Resolves the 3D arrangement of the bicyclic system, though crystallization challenges may require co-crystallization agents .
Q. What biological activities have been reported for structurally related compounds?
Analogous triazatricyclo compounds exhibit:
- Enzyme inhibition : Targeting kinases or proteases via interactions with the imino and carbonyl groups .
- Receptor modulation : Binding to G-protein-coupled receptors (GPCRs) through hydrophobic interactions with fluorinated aromatic moieties .
- Antimicrobial activity : Furan derivatives disrupt microbial cell membranes, though specific data for this compound require validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Structural analogs : Minor substitutions (e.g., methyl vs. ethyl groups) alter binding kinetics; compare with compounds like Ethyl 7-ethyl-6-imino-13-methyl-2-oxo-... (IC variations: 0.5–10 µM) .
Methodological solutions : - Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Standardize solvent systems (e.g., DMSO concentration ≤0.1%) to avoid artifactual inhibition .
Q. What strategies optimize synthetic yield while minimizing by-products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency for the difluorobenzoyl group .
- Purification techniques : Combine column chromatography (silica gel, eluent: EtOAc/hexane) with recrystallization (ethanol/water) to isolate the product ≥95% purity .
- In situ monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Simulate interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina. Focus on the furan-methyl group’s role in hydrophobic interactions .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine atoms) with activity trends. For example, di-fluorination enhances metabolic stability by 30% in hepatic microsome assays .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Proteomic profiling : Use affinity chromatography to identify binding partners in cell lysates .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors/enzymes .
- Metabolite tracking : F NMR monitors metabolic stability in hepatocyte models .
Q. Which functional groups are critical for stability under physiological conditions?
- Ethyl carboxylate : Enhances solubility but susceptible to esterase hydrolysis (t ~2–4 h in plasma) .
- 3,4-Difluorobenzoyl : Reduces oxidative metabolism via electron-withdrawing effects .
- Furan-2-ylmethyl : May form reactive metabolites (e.g., epoxides); assess via glutathione trapping assays .
Q. How do advanced analytical methods address purification challenges?
- Chiral HPLC : Resolves enantiomers if asymmetric centers are present .
- LC-MS/MS : Detects trace impurities (e.g., <0.1% dehalogenated by-products) .
Q. What structural modifications improve target selectivity in SAR studies?
- Replace furan with thiophene : Increases lipophilicity (logP +0.5) and alters binding to hydrophobic pockets .
- Introduce PEG linkers : Reduces off-target effects by limiting cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
